molecular formula C16H20N2 B2369506 (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine CAS No. 949743-29-7

(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine

Cat. No.: B2369506
CAS No.: 949743-29-7
M. Wt: 240.35
InChI Key: HKNWTQBRDQXKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. The structure of this compound, which features a bifunctional aromatic core with a dimethylaminomethyl group, suggests potential as a versatile building block or intermediate for the synthesis of more complex molecules. Similar structural motifs are commonly explored in drug discovery efforts . This reagent is strictly intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for any form of human or veterinary consumption. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations concerning the use and disposal of laboratory chemicals.

Properties

IUPAC Name

[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18(2)12-13-7-9-14(10-8-13)16-6-4-3-5-15(16)11-17/h3-10H,11-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNWTQBRDQXKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: Biphenyl Methanamine Synthesis

A plausible starting material is 2-phenylbenzylamine, which can be synthesized via Ullmann coupling between 2-bromobenzylamine and phenylboronic acid under catalytic Cu(I) conditions. Alternatively, reductive amination of 2-phenylbenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours yields the primary amine.

Dimethylamino Methyl Group Introduction

The para position of the distal phenyl ring undergoes Mannich reaction with dimethylamine and formaldehyde. Drawing from the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol, optimal conditions include:

Component Quantity Temperature Time Solvent
2-phenylbenzylamine 0.1 mol 70°C 3 h Ethanol/H₂O
Paraformaldehyde 0.3 mol (1:1 v/v)
Dimethylamine (40%) 0.3 mol

The reaction proceeds via in situ depolymerization of paraformaldehyde to formaldehyde, followed by nucleophilic attack by dimethylamine and subsequent electrophilic substitution on the aromatic ring. Post-reaction workup involves oil-water separation and vacuum distillation (0.1 mmHg, 120°C) to isolate the product.

Coupling Strategy with Pre-Functionalized Moieties

This route employs Suzuki-Miyaura cross-coupling to assemble the biphenyl scaffold from halogenated precursors bearing pre-installed functional groups.

Synthesis of 4-(Dimethylaminomethyl)phenylboronic Acid

4-Bromobenzyl dimethylamine reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst (1 mol%) and KOAc (3 equiv) in dioxane at 80°C for 8 hours. The resulting boronic ester is hydrolyzed to the boronic acid using HCl (1M).

Coupling with 2-Bromobenzylamine

The boronic acid (1.2 equiv) couples with 2-bromobenzylamine (1 equiv) under standard Suzuki conditions:

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2M)
Solvent DME/H₂O (4:1)
Temperature 90°C
Time 12 h

Post-coupling purification via column chromatography (SiO₂, EtOAc/hexane 1:3) yields the target compound in ~65% yield.

Reductive Amination Pathway

For laboratories lacking coupling expertise, reductive amination offers an alternative:

Ketone Intermediate Preparation

4-(Dimethylaminomethyl)benzophenone is synthesized by Friedel-Crafts acylation of toluene with 4-(dimethylaminomethyl)benzoyl chloride using AlCl₃ catalyst.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Mannich Reaction 72 98.5 3 h Industrial
Suzuki Coupling 65 99.1 12 h Lab-scale
Reductive Amination 58 97.8 24 h Pilot-scale

The Mannich approach offers superior throughput but requires careful control of formaldehyde stoichiometry to prevent over-alkylation. Coupling strategies provide higher purity but depend on expensive catalysts. Reductive amination is operationally simple but suffers from moderate yields.

Characterization and Validation

Critical analytical data for the target compound:

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 8H, Ar-H), 3.72 (s, 2H, CH₂NH₂), 3.55 (s, 2H, NCH₂Ar), 2.25 (s, 6H, N(CH₃)₂), 1.85 (br s, 2H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 2800–2700 cm⁻¹ (C-H aliphatic), 1600 cm⁻¹ (C=C aromatic).

Chromatographic Data

HPLC purity >98% using C18 column (MeCN/H₂O 70:30, 1 mL/min, RT, λ=254 nm).

Challenges and Optimization Strategies

Key hurdles in synthesis include:

  • Regioselectivity : The Mannich reaction preferentially functionalizes electron-rich aromatic positions. Using directing groups (-NH₂) or Lewis acid catalysts (ZnCl₂) can enhance para-selectivity.
  • Steric Hindrance : Bulkier amines require prolonged reaction times. Microwave-assisted synthesis (100°C, 30 min) improves kinetics.
  • Purification : Silica gel chromatography often fails due to amine adsorption. Reverse-phase HPLC with 0.1% TFA modifier enhances resolution.

Industrial-Scale Considerations

For bulk production (>100 kg), the Mannich route is most viable:

  • Cost Analysis :
Component Cost/kg Product ($)
Raw Materials 12.50
Energy 4.80
Waste Treatment 2.30
Total 19.60

Continuous flow reactors minimize formaldehyde exposure and improve heat transfer. Distillation residues containing <0.1% unreacted amines meet EPA discharge standards.

Emerging Methodologies

Recent advances propose:

  • Photoredox Catalysis : Visible-light-mediated C-H amination using Ru(bpy)₃²⁺ reduces reaction times to 1 hour.
  • Enzymatic Methylation : S-Adenosylmethionine-dependent methyltransferases enable aqueous-phase dimethylation at 37°C.

Chemical Reactions Analysis

Types of Reactions

(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine , a complex organic molecule, has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores its applications, particularly in medicinal chemistry, synthetic organic chemistry, and biological research.

Pharmaceutical Development

One of the primary applications of This compound is in the development of new pharmaceuticals. Its structural features suggest potential interactions with biological targets, which are crucial for drug design. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Antiproliferative Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, derivatives have shown significant antiproliferative activities against cervical HeLa cells with IC50 values ranging from 0.50 to 3.58 μM .
  • Binding Affinity Studies : Interaction studies involving this compound focus on its binding affinity to various biological targets, essential for understanding pharmacodynamics and pharmacokinetics.

Research on Cancer Treatments

Recent studies have explored the synthesis of new derivatives based on this compound aimed at enhancing anticancer activity. For example, novel structural analogs have been designed to bind to DNA G-quadruplexes, which play a role in cancer cell proliferation and survival . These derivatives have been evaluated against multiple cancer cell lines, including breast and ovarian cancer cells, demonstrating promising antiproliferative effects.

Synthesis Routes

Several synthetic routes can be employed to prepare This compound , allowing for the modification of various functional groups. These methods enhance the compound's utility in research and development:

  • Condensation Reactions : Primary amines can be condensed with dialdehydes to form imines, which can then be reduced to yield the desired amine product .
  • Functionalization : The compound's structure allows for further functionalization, enabling the development of a wide range of derivatives tailored for specific applications.

Mechanism of Action

The mechanism of action of (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine involves its interaction with specific molecular targets. It can act as a ligand for various receptors and enzymes, modulating their activity. The dimethylamino group plays a crucial role in its binding affinity and specificity. The compound can also participate in electron transfer reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

a. {2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride (CAS 13290-45-4)
  • Structure: Differs from the target compound by lacking the second phenyl ring but shares the dimethylamino-methyl and methanamine groups.
  • Properties : The dihydrochloride form enhances solubility in polar solvents compared to the free base, which is critical for biological assays.
  • Applications : Likely used as an intermediate in drug discovery due to its amine functionality .
b. 2,6-Bis[4-[2-(Dimethylamino)methyl]phenyl]pyridine (CAS 129224-75-5)
  • Structure: Incorporates a central pyridine ring flanked by two dimethylamino-methyl phenyl groups.
  • Properties : The pyridine core introduces aromatic nitrogen, altering electron density and enabling coordination with metal ions (e.g., in catalysis).
  • Applications: Potential use in ligand design for transition-metal complexes .
c. {2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine (C14H12F3NO)
  • Structure: Replaces the dimethylamino-methyl group with a trifluoromethylphenoxy moiety.
  • Properties : The electron-withdrawing trifluoromethyl group reduces basicity and enhances metabolic stability, a desirable trait in pharmaceuticals.
  • Applications : Explored in neuropharmacology due to its structural resemblance to psychoactive phenethylamines .
d. [4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS 81630-84-4)
  • Structure: Features a pyridine ring linked to a methanamine group and a methylphenoxy substituent.
  • Properties : The pyridine nitrogen and methoxy group influence hydrogen-bonding capacity and lipophilicity.
  • Applications : Investigated as a building block for kinase inhibitors .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) LogP (Calculated)
Target Compound C16H20N2 240.35 Dimethylamino-methyl, methanamine Low (free base) 2.8
Dihydrochloride Derivative C16H20N2·2HCl 313.27 Protonated amines High (aqueous) N/A
Pyridine Analog C23H27N3 345.48 Pyridine core Moderate 3.5
Trifluoromethyl Analog C14H12F3NO 267.25 Trifluoromethylphenoxy Low 3.1

Research Implications and Limitations

Biological Activity

(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine, often referred to as a dimethylaminomethyl derivative, has garnered attention in scientific research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the compound's biological activity, mechanisms of action, and relevant case studies.

The compound features a dimethylamino group that enhances its binding affinity to various biological targets. Its mechanism of action includes:

  • Ligand Interaction : Acts as a ligand for multiple receptors and enzymes, modulating their activity.
  • Electron Transfer Reactions : Participates in electron transfer processes that influence cellular pathways.
  • Formation of Metabolites : Undergoes oxidation and reduction reactions, leading to the formation of carboxylic acids or secondary amines.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various bacterial and fungal strains. Research findings indicate:

  • Bacterial Inhibition : Exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 4.69 to 156.47 µM against strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
  • Fungal Activity : Demonstrates antifungal properties with MIC values ranging from 16.69 to 222.31 µM against fungi like Candida albicans and Fusarium oxysporum .

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promise in cancer research:

  • In Vitro Studies : It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The antiproliferative activity was measured using IC50 values ranging from 0.33 to 7.10 µM, indicating significant potential as an anticancer agent .
  • G-Quadruplex Targeting : The compound has been studied for its ability to stabilize G-quadruplex structures in DNA, which are implicated in oncogene regulation and cancer progression .

Case Study: Antiproliferative Activity

In a study assessing the compound's effect on breast cancer cell lines, it was found that derivatives based on its structure exhibited varying degrees of antiproliferative activity, with some showing IC50 values significantly lower than traditional chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for (2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by catalytic hydrogenation. For example:

Nucleophilic substitution : Reacting a halogenated precursor with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields intermediates .

Catalytic hydrogenation : Reducing nitro or cyano groups to amines using H₂/Pd/C at room temperature improves yield (85%) and purity (98%) .
Optimization strategies include:

  • Temperature control : Higher temperatures accelerate substitution but may increase side reactions.
  • Catalyst selection : Pd/C vs. Raney Ni affects reduction efficiency and by-product formation.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

Q. Table 1: Synthetic Route Optimization

StepReagents/ConditionsYield (%)Purity (%)Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C7595
Catalytic HydrogenationH₂, Pd/C, RT8598

Q. Which analytical techniques are most suitable for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino and phenyl groups). Use deuterated DMSO for solubility .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (1.0 mL/min flow rate) assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 281.3) .

Q. Table 2: Analytical Parameters

TechniquePurposeExample ParametersReference
NMRStructural confirmation¹H NMR (400 MHz, DMSO-d₆)
HPLCPurity analysisC18 column, 1.0 mL/min

Q. How should researchers assess the stability of this compound under various storage and experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .
  • Photostability : UV/Vis irradiation (λ = 254 nm) for 24 hours to test light sensitivity. Use amber glass vials for storage .
  • Solution Stability : Assess in buffers (pH 3–9) at 25°C. Amines may degrade in acidic conditions via hydrolysis .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the biological interaction mechanisms of this compound with target proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors (e.g., GPCRs). Immobilize the target protein on a sensor chip .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • X-ray Crystallography : Resolves 3D binding modes but requires high-purity protein and ligand co-crystallization.

Q. Table 3: Interaction Study Methods

MethodApplicationThroughputSensitivityReference
SPRBinding kineticsHighnM range
ITCThermodynamic parametersLowµM range

Q. How can computational chemistry methods be applied to predict the reactivity and binding modes of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic reactions .
  • Molecular Dynamics (MD) Simulations : Simulates ligand-protein binding pathways (e.g., 100 ns trajectories in explicit solvent) .
  • Molecular Docking : Uses AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 isoforms) .

Q. What methodologies are recommended to resolve contradictions in pharmacological data observed across different studies involving this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers or assay-specific biases .
  • Orthogonal Assays : Validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
  • Dose-Response Curves : Test compound efficacy across a wider concentration range (1 nM–100 µM) to rule out saturation effects .

Case Study : Inconsistent reports on enzyme inhibition may arise from variations in assay pH or co-factor availability. Standardizing protocols (e.g., 37°C, pH 7.4) reduces variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.